Diethyl-(6-m-tolyloxy-hexyl)-amine
Description
Diethyl-(6-m-tolyloxy-hexyl)-amine is a tertiary amine featuring a hexyl chain substituted with a meta-tolyloxy (3-methylphenoxy) group at the sixth carbon and diethylamino groups.
Properties
IUPAC Name |
N,N-diethyl-6-(3-methylphenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-18(5-2)13-8-6-7-9-14-19-17-12-10-11-16(3)15-17/h10-12,15H,4-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRPYMPUFFREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
The table below compares key structural features of Diethyl-(6-m-tolyloxy-hexyl)-amine with analogous compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Structural Differences | Reference |
|---|---|---|---|---|
| This compound | C₁₉H₃₃NO | Diethylamino, m-tolyloxy, hexyl chain | Reference compound | — |
| 5-(Diethylamino)pentan-2-ylamine | C₁₅H₃₄N₂ | Diethylamino, hexyl chain | Shorter chain, no aryloxy group | |
| Di(2-Ethylhexyl)amine | C₁₆H₃₅N | Branched ethylhexyl chains | Branched aliphatic, no oxygen atoms | |
| 4-Hydroxybutyl-bis(6-(2-hexyldecanoate)hexyl)-amine | C₄₄H₈₃NO₅ | Ester groups, hydroxybutyl | Complex esterified chains, hydroxyl | |
| Dimethyl[(1E)-2-(8-nitroquinolin-7-yl)ethenyl]amine | C₁₃H₁₃N₃O₂ | Nitroquinoline, ethenyl linkage | Aromatic heterocycle, conjugated system |
Key Observations :
- Ester-containing analogs (e.g., 4-Hydroxybutyl-bis(6-(2-hexyldecanoate)hexyl)-amine) exhibit higher molecular weights and polarity due to ester groups, impacting solubility in nonpolar solvents .
Physical and Chemical Properties
| Property | This compound (Inferred) | Di(2-Ethylhexyl)amine | Dimethyl Lauryl Amine | 5-(Diethylamino)pentan-2-ylamine |
|---|---|---|---|---|
| State at RT | Likely liquid | Liquid | Liquid | Liquid |
| Boiling Point | High (due to long chain) | Not reported | Not reported | Not reported |
| Solubility | Moderate in organic solvents | Low polarity solvents | Low water solubility | Similar to target compound |
| IR Peaks | ~2960 cm⁻¹ (C-H), ~1120 cm⁻¹ (C-O) | 2960, 2870, 1460, 1120 cm⁻¹ | Not provided | Not provided |
| Purity Specifications | — | ≤20 ppm heavy metals, ≤2 ppm H₂ | — | — |
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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